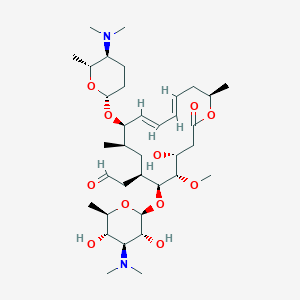

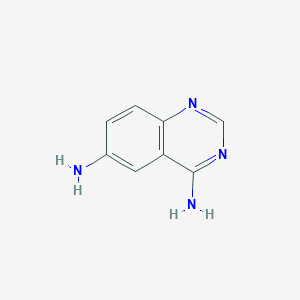

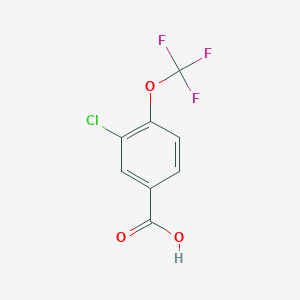

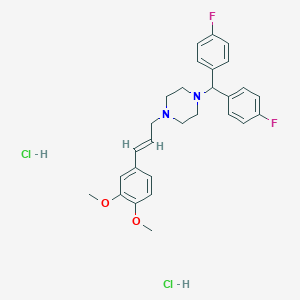

![molecular formula C₁₀H₁₁NO₄ B134126 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol CAS No. 5395-47-1](/img/structure/B134126.png)

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol

説明

The compound 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol is a methoxyphenolic compound that is structurally related to various other compounds studied for their chemical properties and reactivity. While the specific compound is not directly studied in the provided papers, related compounds such as 4-methoxyphenol and its derivatives have been synthesized and characterized, providing insights into the potential behavior and applications of the compound of interest .

Synthesis Analysis

The synthesis of related methoxyphenolic compounds often involves multi-step reactions, including nitration, reduction, and complexation with metals. For instance, 4-methoxy-1-nitrobenzene can be synthesized from 4-chloro-1-nitrobenzene, followed by reduction to form an intermediate which is then converted to 4-methoxyphenol . Similarly, 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols have been synthesized and characterized, indicating the versatility of methoxyphenolic compounds in forming complexes with transition metals . These studies suggest that the synthesis of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol would likely involve careful control of reaction conditions to achieve the desired nitro and methoxy substitutions on the phenol ring.

Molecular Structure Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize the molecular structure of methoxyphenolic compounds. For example, the electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol has been characterized using density functional theory (DFT) and compared with experimental spectra . These techniques could be applied to determine the structure of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol and to confirm the presence of functional groups and their interactions.

Chemical Reactions Analysis

Methoxyphenolic compounds can undergo various chemical reactions, including complexation with metals and oxidation. The complexation behavior of related compounds with Zn(II) ions has been studied, showing that different substituents on the phenol ring can affect the nature of the resulting complex . Additionally, the atmospheric oxidation of 4-(2-Methoxyethyl) phenol by OH radicals has been investigated, revealing potential reaction pathways and products such as ketene, phenyldiketones, and nitrophenol compounds . These findings provide a basis for understanding the reactivity of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenolic compounds are influenced by their molecular structure. The thermodynamic properties and non-linear optical properties of tautomeric forms of related compounds have been studied using computational methods, indicating the potential for applications in materials science . The antibacterial activity of some methoxyphenolic compounds and their metal complexes has also been evaluated, suggesting potential biomedical applications . These studies imply that 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol could exhibit interesting physical, chemical, and biological properties worthy of further investigation.

科学的研究の応用

Application in Material Science

m-Aryloxy phenols have a wide range of applications in the production of plastics, adhesives, and coatings . They are used due to their ability to improve these materials’ thermal stability and flame resistance .

Application in Medicine

m-Aryloxy phenols have been found to have potential biological activities , including anti-tumor and anti-inflammatory effects .

Application in Chemistry

Phenol derivatives, such as m-aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Antioxidants

m-Aryloxy phenols can be used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Ultraviolet Absorbers

These compounds can also serve as ultraviolet absorbers . Ultraviolet absorbers are used in various products to protect them from the harmful effects of UV radiation. This can be particularly useful in products such as sunscreens and plastics that are exposed to sunlight.

Flame Retardants

m-Aryloxy phenols have applications as flame retardants . Flame retardants are substances that are added to materials to prevent the start or slow the growth of fire.

Synthesis of Bioactive Natural Products

Phenol derivatives, such as m-aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create a variety of biologically active substances, including pharmaceuticals and agrochemicals .

Synthesis of Conducting Polymers

m-Aryloxy phenols can also be used in the synthesis of conducting polymers . These materials have a wide range of applications, including in electronic devices, sensors, and energy storage systems .

Production of Ester Derivatives

Recent synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters . These ester derivatives can have a variety of applications, depending on their specific structures .

特性

IUPAC Name |

2-methoxy-4-[(Z)-2-nitroprop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLWTEUMNRJFCS-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol | |

CAS RN |

5395-47-1 | |

| Record name | NSC57759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC3298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

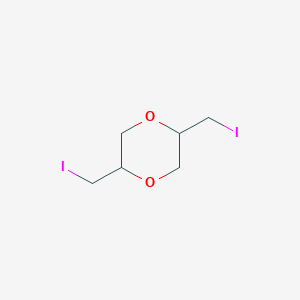

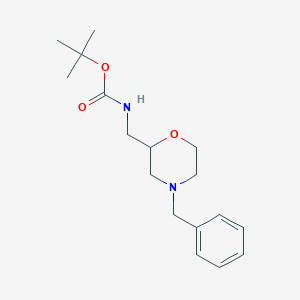

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)